Thermodynamic Acidity: Ring-Size-Dependent Dissociation Constants of 1-Hydroxycycloalkanecarboxylic Acids at 25°C
The thermodynamic dissociation constant (Ka) of 1-hydroxycyclohexanecarboxylic acid was determined alongside its five- and seven-membered ring analogs under identical experimental conditions, enabling direct head-to-head comparison. The six-membered ring compound exhibits an intermediate acidity that is statistically indistinguishable from the five-membered analog but significantly stronger than the seven-membered analog [1].
| Evidence Dimension | Thermodynamic acid dissociation constant (Ka) at 25.0°C, extrapolated to μ = 0 in KCl supporting electrolyte |
|---|---|
| Target Compound Data | Ka = (6.94 ± 0.05) × 10⁻⁵ (pKa ≈ 4.16) |
| Comparator Or Baseline | 1-Hydroxycyclopentanecarboxylic acid: Ka = (7.00 ± 0.03) × 10⁻⁵; 1-Hydroxycycloheptanecarboxylic acid: Ka = (6.17 ± 0.03) × 10⁻⁵ |
| Quantified Difference | ΔKa (C6 vs C5) = −0.06 × 10⁻⁵ (within experimental error; not significant); ΔKa (C6 vs C7) = +0.77 × 10⁻⁵ (~12.5% stronger acid than C7 analog); pKa difference C6 vs C7 ≈ 0.05 units |
| Conditions | Potentiometric titration in KCl supporting electrolyte at 25.0°C; data extrapolated to infinite dilution (μ = 0) |
Why This Matters
The measurable pKa difference between the six- and seven-membered ring analogs translates to a ~12% difference in dissociated fraction at a given pH near the pKa, which can alter metal-binding speciation, extraction efficiency, and buffer capacity in pH-sensitive synthetic or analytical workflows.
- [1] Powell, J.E.; Johnson, R.S.; Farrell, J.L. Thermodynamic dissociation constants of some 1-hydroxycycloalkanecarboxylic acids at 25°C. Journal of Inorganic and Nuclear Chemistry, 1968, 30 (2), 523–528. DOI: 10.1016/0022-1902(68)80208-8. View Source
